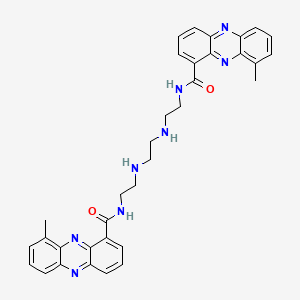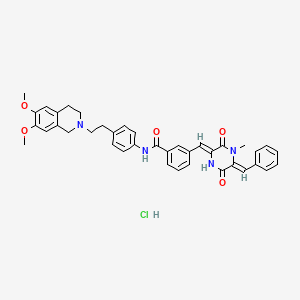
Vedroprevir
Übersicht
Beschreibung
This enzyme is crucial for the replication of the hepatitis C virus, making Vedroprevir an essential compound in the treatment of chronic hepatitis C infections . This compound is a small molecule drug developed by Gilead Sciences, Inc., and has shown significant antiviral activity, bioavailability, and selectivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vedroprevir involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The process typically starts with the preparation of key intermediates, which are then coupled using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is obtained through purification techniques like chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vedroprevir unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter Verwendung von Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Natriumazid, Elektrophile wie Alkylhalogenide.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von this compound zu Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Vedroprevir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um Proteaseinhibitoren und deren Wechselwirkungen mit viralen Enzymen zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf die Virusreplikation und seiner Fähigkeit, andere virale Proteasen zu hemmen.
Medizin: Wird hauptsächlich zur Behandlung chronischer Hepatitis-C-Infektionen eingesetzt, oft in Kombination mit anderen direkt wirkenden Antiviralen (DAAs), um ein anhaltendes virologisches Ansprechen (SVR) zu erreichen.
Industrie: Wird bei der Entwicklung neuer antiviraler Therapien eingesetzt und als Referenzverbindung in der pharmazeutischen Forschung
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die NS3-Protease des Hepatitis-C-Virus hemmt. Diese Protease ist für die Spaltung des viralen Polyproteins in funktionelle Einheiten verantwortlich, die für die Virusreplikation notwendig sind. Durch Bindung an die aktive Stelle der NS3-Protease verhindert this compound die Spaltung des Polyproteins und hemmt so die Virusreplikation. Die beteiligten molekularen Zielstrukturen und Pfade umfassen den NS3/NS4A-Proteasekomplex, der für den viralen Lebenszyklus unerlässlich ist .
Wirkmechanismus
Vedroprevir exerts its effects by inhibiting the NS3 protease of the hepatitis C virus. This protease is responsible for cleaving the viral polyprotein into functional units necessary for viral replication. By binding to the active site of the NS3 protease, this compound prevents the cleavage of the polyprotein, thereby inhibiting viral replication. The molecular targets and pathways involved include the NS3/NS4A protease complex, which is essential for the viral life cycle .
Vergleich Mit ähnlichen Verbindungen
Vedroprevir gehört zu einer Klasse von Verbindungen, die als NS3-Proteaseinhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören:
Boceprevir: Ein weiterer NS3-Proteaseinhibitor, der zur Behandlung von Hepatitis C eingesetzt wird.
Telaprevir: Ein Proteaseinhibitor mit ähnlichem Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
Simeprevir: Bekannt für seine hohe Potenz und Selektivität gegenüber der NS3-Protease
Eindeutigkeit: this compound ist einzigartig aufgrund seiner hohen antiviralen Aktivität, Bioverfügbarkeit und Selektivität. Es hat minimale hemmende Wirkungen auf andere Säugetierproteasen gezeigt, was es zu einem hochspezifischen Inhibitor des Hepatitis-C-Virus macht .
Eigenschaften
IUPAC Name |
(1R,2R)-1-[[(2S,4R)-1-[(2S)-2-[[(1S,5R)-3-bicyclo[3.1.0]hexanyl]oxycarbonylamino]-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)/t25-,26+,27-,28?,29-,33+,38-,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXAMWFYPMNDME-OPUYQWCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)O)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)OC3C[C@H]4C[C@H]4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60ClN7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098189-15-1 | |
| Record name | Vedroprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1098189151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vedroprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VEDROPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGD958X2B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B1683413.png)

![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)
![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)

